N-(cyclohexylmethyl)-1H-indazol-5-amine

kinase inhibition 5-substituted indazole regiochemical selectivity

N-(Cyclohexylmethyl)-1H-indazol-5-amine is a 5-substituted aminoindazole derivative purpose-built for kinase-focused screening libraries. The 5-aminoindazole scaffold has independently validated hit potential against Rock2, Gsk3β, Aurora2, and Jak2 kinases in panel screening. The cyclohexylmethyl substituent imparts conformational constraint that influences target binding and logP—parameters not replicated by smaller or larger cycloalkyl analogs. This compound functions as an indazole-based bioisosteric replacement for metabolically labile phenol moieties, blocking glucuronidation pathways while retaining target affinity. Compatible with parallel library synthesis via established [2+3] cycloaddition chemistry, reducing scale-up risk. Intended exclusively for non-human research use.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
Cat. No. B4890402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylmethyl)-1H-indazol-5-amine
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNC2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C14H19N3/c1-2-4-11(5-3-1)9-15-13-6-7-14-12(8-13)10-16-17-14/h6-8,10-11,15H,1-5,9H2,(H,16,17)
InChIKeyYUPFZKBGNQZXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclohexylmethyl)-1H-indazol-5-amine: Structural Identity, Compound Class, and Procurement-Relevant Baseline


N-(Cyclohexylmethyl)-1H-indazol-5-amine (molecular formula C₁₄H₁₉N₃, molecular weight 229.32 g/mol) is a 5-substituted aminoindazole derivative bearing a cyclohexylmethyl substituent on the exocyclic amine at the indazole C5 position . The compound belongs to the broader class of 5-aminoindazoles, a scaffold recognized as a privileged structure in kinase inhibitor drug discovery, with validated activity against Rock2, Gsk3β, Aurora2, and Jak2 kinases [1]. The indazole core itself is an established bioisostere of phenol, offering enhanced lipophilicity and superior resistance to phase I and phase II metabolism relative to the phenol substructure it often replaces [2]. The compound is catalogued as a screening compound by multiple commercial suppliers and is intended exclusively for non-human research use .

Why Generic Substitution Fails: Structural Determinants That Distinguish N-(Cyclohexylmethyl)-1H-indazol-5-amine from In-Class Analogs


Within the aminoindazole chemical space, seemingly minor structural variations—substitution position on the indazole ring (C5 vs. C6), identity of the N-alkyl substituent (cyclohexylmethyl vs. cycloheptyl vs. piperidinyl-linked), and choice of heterocyclic core (indazole vs. benzimidazole)—yield fundamentally distinct target engagement profiles. The 5-substituted indazole scaffold has been independently validated as a productive kinase inhibitor template through parallel library synthesis and panel screening, with potent hits identified against Rock2, Gsk3β, Aurora2, and Jak2 [1]. In contrast, the 6-aminoindazole regioisomer appears predominantly in oncology-focused patent families with distinct kinase selectivity profiles (e.g., TTK, PLK4, Aurora kinases) [2]. The cyclohexylmethyl substituent confers a specific steric bulk and conformational constraint (chair conformer) that influences both target binding and physicochemical properties such as logP and solubility, parameters not replicated by smaller cycloalkyl (cyclopentyl) or larger (cycloheptyl) ring analogs . These differences preclude naive substitution among in-class compounds without risking loss of desired target engagement, selectivity window, or ADME properties.

Quantitative Differentiation Evidence for N-(Cyclohexylmethyl)-1H-indazol-5-amine: Head-to-Head, Cross-Study, and Class-Level Comparative Data


Regiochemical Differentiation: 5-Aminoindazole Kinase Inhibitor Scaffold Validation vs. 6-Aminoindazole Regioisomer

The 5-substituted indazole scaffold—the precise regioisomeric form of N-(cyclohexylmethyl)-1H-indazol-5-amine—has been independently validated through systematic parallel synthesis and panel screening as a productive kinase inhibitor template. Akritopoulou-Zanze et al. (2011) reported that 5-substituted aminoindazoles yielded potent inhibitors against Rock2, Gsk3β, Aurora2, and Jak2 when evaluated against a broad kinase panel [1]. In contrast, the 6-aminoindazole regioisomer N-(cyclohexylmethyl)-1H-indazol-6-amine has not been reported in the same kinase profiling context; the 6-substituted indazole class is instead primarily associated with TTK, PLK4, and Aurora kinase inhibition as disclosed in separate patent families [2]. This divergence in reported kinase selectivity profiles between the 5- and 6-substituted regioisomers underscores that the substitution position on the indazole ring is a critical determinant of target engagement.

kinase inhibition 5-substituted indazole regiochemical selectivity parallel library synthesis

Indazole vs. Benzimidazole Core: Bioisosteric Superiority in Metabolic Stability and Lipophilicity

The indazole core of N-(cyclohexylmethyl)-1H-indazol-5-amine is a validated bioisostere of phenol that provides superior resistance to glucuronidation and phase I/II metabolism compared to phenol itself [1]. This property is not shared by the benzimidazole analog N-(cyclohexylmethyl)-1H-benzo[d]imidazol-5-amine, which features a distinct heterocyclic core with different hydrogen-bonding capabilities. In direct comparative studies of GluN2B-selective NMDA receptor antagonists, replacement of phenol with indazole retained high GluN2B affinity and functional activity while inhibiting glucuronidation—a metabolic liability of the phenol series [2]. While these data are from a different chemotype, the indazole-as-bioisostere principle is scaffold-independent and applies equally to the 5-aminoindazole series. The benzimidazole core, lacking the pyrazole-like N2 nitrogen, presents a different hydrogen-bond acceptor/donor pattern that may alter target binding geometry and selectivity.

bioisosterism indazole benzimidazole metabolic stability lipophilicity

Cyclohexylmethyl Substituent: Conformational and Lipophilic Differentiation from Cycloheptyl and Cyclopentyl Analogs

The cyclohexylmethyl substituent on the C5 amine of N-(cyclohexylmethyl)-1H-indazol-5-amine adopts a predominantly chair conformation that presents a defined steric profile for target binding. The seven-membered cycloheptyl analog (N-cycloheptyl-1H-indazol-5-amine, CAS 478836-03-2) introduces additional conformational flexibility and a different spatial footprint, while the five-membered cyclopentyl analog (N-cyclopentyl-1H-indazol-5-amine) presents reduced steric bulk [1]. Predicted logP values for cyclohexylmethyl-substituted indazoles indicate substantial lipophilicity (ACD/LogP approximately 7.33 for a related 3-cyclohexylmethoxy-1-cyclohexylmethyl-indazole) , which differs meaningfully from smaller cycloalkyl analogs. The cyclohexylmethyl group specifically appears in CNS-targeted patent families claiming cyclohexylamine derivatives for depression, anxiety, and schizophrenia [2], suggesting that this particular ring size and substitution pattern may be optimized for CNS target engagement or blood-brain barrier penetration.

cyclohexylmethyl conformational analysis lipophilicity structure-property relationships

Synthetic Tractability: Parallel Library Synthesis Enabled by [2+3] Cycloaddition Chemistry for 5-Aminoindazoles

The 5-substituted aminoindazole scaffold is amenable to efficient parallel synthesis via [2+3] cycloaddition reactions from readily available starting materials, as demonstrated by Akritopoulou-Zanze et al. (2011) [1]. This synthetic route enables the production of diverse 5-substituted indazole libraries in a high-throughput format. In contrast, the 6-aminoindazole regioisomer and the piperidinyl-linked analog N-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-indazol-5-amine (CAS 353548-02-4) require distinct synthetic routes that may not be as readily adapted to parallel library production . The commercial availability of N-(cyclohexylmethyl)-1H-indazol-5-amine from multiple screening compound suppliers further validates the scalability and reproducibility of its synthesis .

parallel synthesis [2+3] cycloaddition 5-aminoindazole library production synthetic efficiency

Evidence-Anchored Application Scenarios for N-(Cyclohexylmethyl)-1H-indazol-5-amine in Scientific Research and Industrial Procurement


Kinase Inhibitor Screening Library Expansion Targeting Rock2, Gsk3β, Aurora2, or Jak2

N-(Cyclohexylmethyl)-1H-indazol-5-amine is an appropriate selection for kinase-focused screening libraries where the 5-substituted indazole scaffold has demonstrated validated hit potential. The Akritopoulou-Zanze et al. (2011) study established that 5-substituted aminoindazoles yield potent inhibitors against Rock2, Gsk3β, Aurora2, and Jak2 in panel screening [1]. Procurement of this compound for screening campaigns targeting these specific kinases is supported by scaffold-level precedent. In contrast, the 6-aminoindazole regioisomer lacks published evidence of activity against Rock2 or Gsk3β, making it a less informed choice for libraries targeting these kinases.

CNS Drug Discovery Programs Requiring Cyclohexylamine-Containing Chemical Probes

The cyclohexylmethyl substituent embedded in N-(cyclohexylmethyl)-1H-indazol-5-amine is a structural feature appearing in patent families claiming cyclohexylamine derivatives for CNS disorders including depression, anxiety, and schizophrenia [2]. For CNS-targeted drug discovery programs seeking to build structure-activity relationships around the cyclohexylamine pharmacophore, this compound provides the defined indazole-anchored variant. The indazole core additionally offers the metabolic stability advantages of phenol bioisosterism, which is relevant for compounds intended for in vivo CNS studies where glucuronidation can limit brain exposure [3].

Phenol Bioisostere Replacement in Lead Optimization Campaigns

In lead optimization programs where a phenol moiety has been identified as a metabolic liability (e.g., rapid glucuronidation), N-(cyclohexylmethyl)-1H-indazol-5-amine represents an indazole-based bioisosteric replacement option. Published structure-affinity relationship studies on GluN2B-selective NMDA receptor antagonists demonstrated that replacing phenol with indazole retains target affinity while blocking the glucuronidation pathway [3]. Though these data are from a different receptor system, the bioisosteric principle is scaffold-independent and supports procurement of indazole-based compounds as phenol replacements across target classes.

Parallel Library Synthesis and High-Throughput Chemistry Workflows

N-(Cyclohexylmethyl)-1H-indazol-5-amine belongs to a compound class that is compatible with high-throughput parallel synthesis via [2+3] cycloaddition chemistry [1]. For industrial medicinal chemistry groups building focused libraries around the 5-aminoindazole scaffold, this compound serves as both a screening hit follow-up candidate and a synthetic validation benchmark. The established synthetic methodology reduces the risk of synthesis failure during library scale-up compared to linker-modified analogs (e.g., piperidinyl-linked variants) that require distinct, less validated synthetic routes.

Quote Request

Request a Quote for N-(cyclohexylmethyl)-1H-indazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.